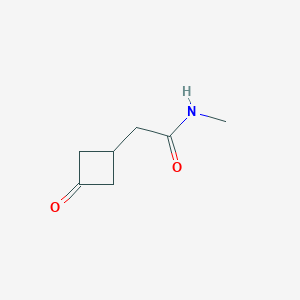![molecular formula C10H7ClN4 B14884156 2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
2-Chloro-4-methylpyrido[1,2-e]purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methylpyrido[1,2-e]purine is a heterocyclic compound with the molecular formula C10H7ClN4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylpyrido[1,2-e]purine typically involves a two-step, one-pot reaction. The starting material, 2,4-dichloro-5-amino-6-methylpyrimidine, reacts with pyridine under reflux conditions. This reaction forms the pyrido[1,2-e]purine core structure. The chlorine atom at the 2-position can be substituted with secondary amines to create various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 2-Chloro-4-methylpyrido[1,2-e]purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include secondary amines, which react under mild conditions to replace the chlorine atom.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-4-methylpyrido[1,2-e]purine involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the replication of the virus . The compound’s structure allows it to form stable interactions with key amino acid residues in the enzyme’s active site, thereby inhibiting its activity.
類似化合物との比較
- 2-Chloro-4-methylpyrido[1,2-d]pyrimidine
- 2-Chloro-4-methylpyrido[1,2-f]quinazoline
Comparison: 2-Chloro-4-methylpyrido[1,2-e]purine is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it has shown superior inhibitory activity against the SARS-CoV-2 main protease . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C10H7ClN4 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-4-methylpurino[9,8-a]pyridine |
InChI |
InChI=1S/C10H7ClN4/c1-6-8-9(14-10(11)12-6)15-5-3-2-4-7(15)13-8/h2-5H,1H3 |
InChIキー |
SNCXQMKUCXZGMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)Cl)N3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


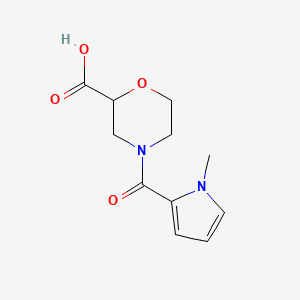
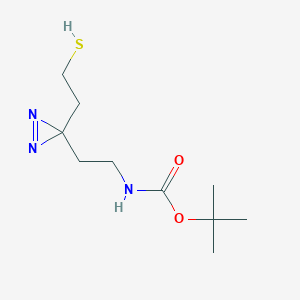

![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
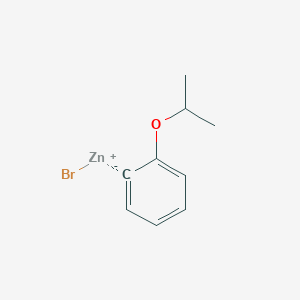
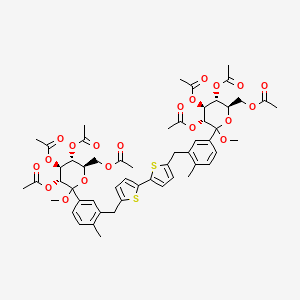
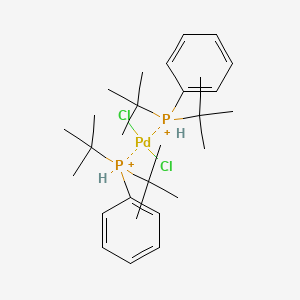
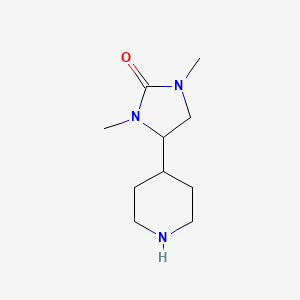
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
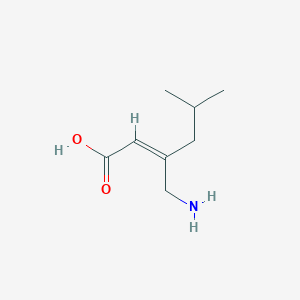
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
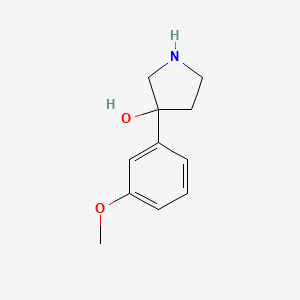
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
